2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-7-8(11)17(4-16-7)6-2-1-5(3-15-6)9(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJPMYNOAHQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=NC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381676 | |
| Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650592-08-8 | |
| Record name | 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Strategies
The synthesis involves two primary components:
- Trifluoromethylpyridine backbone : Derived from chlorination/fluorination of trichloromethylpyridine intermediates.
- Dichloroimidazole moiety : Introduced via coupling reactions.
Route 1: Chlorine/Fluorine Exchange
Step 1: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine
- Starting Material : 2-Chloro-5-(chloromethyl)pyridine.
- Chlorination : Liquid-phase chlorination with Cl₂ yields 2,3-dichloro-5-(trichloromethyl)pyridine.
- Fluorination : Vapor-phase reaction with HF replaces trichloromethyl (-CCl₃) with trifluoromethyl (-CF₃).
Step 2: Imidazole Coupling
- Coupling Agent : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) links dichloroimidazole to the pyridine ring.
- Conditions :
- Yield : 70–80% after column chromatography.
Route 2: Direct Trifluoromethylation
- Trifluoromethyl Source : Trifluoromethyl copper (CuCF₃) or Umemoto’s reagent.
- Reaction : Substitution of bromo/iodo-pyridines under transition-metal-free conditions.
- Advantage : Avoids heavy metal catalysts.
- Limitation : Lower regioselectivity (50–60% yield).
Optimization Parameters
Critical factors for maximizing yield and purity:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Enhances coupling efficiency |
| Temperature | 60–80°C | Balances reaction rate and byproduct formation |
| Solvent | DMF/THF (anhydrous) | Improves solubility of intermediates |
| Purification | Column chromatography | Achieves >95% purity |
Industrial-Scale Production
- Continuous Flow Reactors : Reduce reaction time and improve safety for fluorination steps.
- Waste Management : HF neutralization with Ca(OH)₂ minimizes environmental impact.
- Cost Drivers :
- SbCl₃ Catalyst : Enables efficient chlorination but requires careful handling.
- HF Usage : Demands specialized corrosion-resistant equipment.
Analytical Validation
- NMR Spectroscopy :
- X-ray Crystallography : Resolves positional disorder of chlorine/fluorine atoms (R-factor <0.05).
Challenges and Solutions
- Regioselectivity in Coupling :
- Solution : Use silica gel or acidic conditions to favor ortho/para positions.
- Byproduct Formation :
- Mitigation : Steam distillation removes unreacted intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorine/Fluorine Exchange | 85–90 | >95 | High |
| Direct Trifluoromethylation | 50–60 | 80–85 | Moderate |
| Palladium-Catalyzed Coupling | 70–80 | 90–95 | High |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation reactions , particularly at the imidazole ring , due to its inherent reactivity. These reactions are typically catalyzed by oxidizing agents such as hydrogen peroxide or other peroxide-based systems. The dichloro substitution on the imidazole ring may influence the regioselectivity and rate of oxidation, though specific details on reaction conditions or products are not explicitly provided in the available literature.
Coupling Reactions
While primarily synthesized via palladium-catalyzed cross-coupling methods (e.g., attaching the dichloro-imidazole moiety to the pyridine ring), the compound itself may participate in post-synthetic coupling reactions under similar catalytic conditions. These reactions could involve further functionalization of the pyridine or imidazole rings, though experimental data on such transformations are not detailed in the provided sources.
Biological Interactions
Though not strictly chemical reactions, the compound’s biological activity indirectly relates to its chemical structure. For example, its trifluoromethyl group enhances lipophilicity, facilitating interactions with biological targets such as enzymes or receptors. While antimicrobial and anticancer properties are noted in structurally similar imidazole derivatives (e.g., inhibition of bacterial growth or kinase activity) , direct evidence for this compound’s reactivity in biological systems is limited in the reviewed sources.
Structural Considerations
The compound’s reactivity is influenced by its heterocyclic framework :
-
Pyridine ring : Substituted with a trifluoromethyl group, which is electron-withdrawing and may modulate reactivity toward electrophilic or nucleophilic agents.
-
Imidazole ring : Dichloro-substituted, potentially affecting oxidation states and coordination chemistry (e.g., metal binding).
Research Gaps
The available literature lacks comprehensive data on the following:
-
Quantitative reaction kinetics (e.g., reaction rates, equilibrium constants).
-
Spectral or chromatographic data to confirm reaction products.
-
Comparative studies of reactivity across structurally analogous compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in the development of new drugs targeting specific biological pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of “2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dichloroimidazole-pyridine hybrid structure. Below is a comparative analysis with key analogs:
Key Observations :
Physical and Chemical Properties
Analysis :
- The trifluoromethyl group generally increases thermal stability, as seen in 2-chloro-5-(trifluoromethyl)pyridine’s boiling point (152°C) . The target compound’s imidazole ring may further elevate this due to increased molecular weight.
- Complex derivatives (e.g., methylamine hydrochloride in ) command higher prices, suggesting the target compound’s synthesis cost would exceed simpler pyridines due to multi-step functionalization .
Biological Activity
The compound 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 650592-08-8) is a synthetic organic molecule belonging to the class of heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with both dichloro-imidazole and trifluoromethyl groups, suggests potential biological activities that merit detailed examination. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 282.05 g/mol. The presence of both halogen atoms (chlorine and fluorine) in its structure is expected to influence its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine |
| Molecular Weight | 282.05 g/mol |
| CAS Number | 650592-08-8 |
| InChI Key | WQGJPMYNOAHQPU-UHFFFAOYSA-N |
| Biological Classification | Heterocyclic compound |
The biological activity of This compound is hypothesized to involve interactions with specific enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its ability to cross cellular membranes and reach intracellular targets . This characteristic is crucial for the modulation of various signaling pathways.
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Anticancer : Potential for inhibiting tumor growth through specific molecular pathways.
- Anti-inflammatory : Ability to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .
Case Studies
- Antimicrobial Activity : A study evaluating various imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited significant antibacterial properties against resistant strains of bacteria. The presence of halogen substituents was linked to enhanced activity .
- Anticancer Potential : Molecular docking studies have shown that derivatives similar to This compound can bind effectively to cancer-related targets, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : In vitro assays demonstrated that compounds with similar structures significantly inhibited COX-2 activity, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structural modifications in imidazo[1,2-a]pyridine derivatives play a crucial role in their biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Dichloro groups | Enhances binding affinity |
| Imidazole ring | Critical for biological interaction |
Research has established that the presence of electron-withdrawing groups like trifluoromethyl enhances the overall efficacy of these compounds by improving their pharmacokinetic properties .
Q & A
Q. Basic Research Focus
- NMR : 1H/13C/19F NMR to resolve trifluoromethyl (-CF3) and imidazole proton signals. For example, 19F NMR shows a singlet at δ -62 ppm for CF3 .
- X-ray crystallography : SHELX software refines crystal structures, resolving chlorine/fluorine positional disorder. Key metrics: R-factor <0.05, data-to-parameter ratio >10 .
- HRMS : Confirm molecular formula (e.g., C9H5Cl2F3N3) with <2 ppm error .
Q. Advanced Research Focus
- Assay design : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations near Km. Include positive controls (staurosporine) and DMSO vehicle controls .
- Dose-response : Test 0.1–100 μM to determine IC50. Replicate experiments (n=3) to ensure statistical significance.
- Counter-screens : Evaluate selectivity against off-target kinases (e.g., PKA, PKC) to rule out pan-kinase inhibition .
How can computational methods predict binding affinity to target proteins, and what validation steps are necessary?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Prioritize imidazole nitrogen interactions with catalytic lysine residues .
- MD simulations : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) .
- Validation : Compare computational IC50 with experimental data. Use alanine-scanning mutagenesis to confirm critical binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
